molecular formula C6H12O B1360105 3-Methyl-2-pentanone CAS No. 565-61-7

3-Methyl-2-pentanone

Cat. No.: B1360105
CAS No.: 565-61-7
M. Wt: 100.16 g/mol
InChI Key: UIHCLUNTQKBZGK-UHFFFAOYSA-N
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Scientific Research Applications

3-Methyl-2-pentanone has several applications in scientific research:

Safety and Hazards

3-Methyl-2-pentanone is flammable and can cause serious eye irritation . It is harmful if inhaled and may cause respiratory irritation . Repeated exposure may cause skin dryness or cracking .

Future Directions

While the industrial importance of 3-Methyl-2-pentanone is currently low, it is used as a solvent and as an intermediate for syntheses . Therefore, its future directions might be influenced by developments in these areas.

Relevant Papers There are several papers related to this compound. For instance, one study unraveled the reaction route and kinetics of 3-methyl-3-penten-2-one synthesis for synthetic ketone fragrances . Another paper discussed the inhibitory effect and mechanism of perfluoro(2-methyl-3-pentanone) on the combustion of gasoline blended with biomass additives .

Mechanism of Action

Target of Action

3-Methyl-2-pentanone, an aliphatic ketone and isomer of 2-hexanone, is primarily used as a solvent and as an intermediate for syntheses . It is known to trigger aroma perception by activating a complex array of odor receptors (ORs) in the regio olfactoria .

Mode of Action

The mode of action of this compound is largely associated with its role as a potent odorant. It interacts with the odor receptors in the olfactory region, triggering aroma perception . This interaction results in the activation of a complex array of these receptors, leading to the perception of a specific aroma.

Biochemical Pathways

This compound is produced by base-catalyzed aldol condensation of 2-butanone with acetaldehyde, forming 4-hydroxy-3-methyl-2-pentanone. This compound is then dehydrated to 3-methyl-3-penten-2-one over an acid catalyst, followed by hydrogenation over a palladium catalyst . This biochemical pathway is crucial for the synthesis of this compound and its subsequent role as a solvent and intermediate for other syntheses.

Result of Action

The primary result of the action of this compound is the perception of aroma. By interacting with odor receptors in the olfactory region, it triggers a sensory response that is interpreted as a specific smell .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its volatility and stability may be affected by temperature and pressure. Moreover, its efficacy as a solvent and intermediate for syntheses can be influenced by the presence of other chemicals and the specific conditions of the reactions in which it is involved .

Biochemical Analysis

Biochemical Properties

3-Methyl-2-pentanone plays a role in various biochemical reactions. It is involved in the base-catalyzed aldol condensation of 2-butanone with acetaldehyde, forming 4-hydroxy-3-methyl-2-pentanone, which is then dehydrated to 3-methyl-3-penten-2-one over an acid catalyst, followed by hydrogenation over a palladium catalyst . This compound interacts with enzymes and proteins involved in these reactions, such as aldolases and hydrogenases, facilitating the formation and transformation of intermediate compounds.

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. It influences cell function by interacting with cell signaling pathways and altering gene expression. For instance, in plant cells, this compound has been shown to induce systemic resistance against pathogens by activating signaling pathways involving jasmonic acid and ethylene . This compound also affects cellular metabolism by modulating the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, it inhibits certain enzymes involved in the synthesis of other ketones, thereby regulating the production of these compounds . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions but can degrade over extended periods, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause alterations in cellular processes and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have indicated that high doses of this compound can cause oxidative stress and damage to cellular components, highlighting the importance of dosage regulation in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to ketone synthesis and degradation. It interacts with enzymes such as aldolases and hydrogenases, which facilitate its conversion into other compounds. This compound also affects metabolic flux and metabolite levels, influencing the overall metabolic balance within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments. The compound’s distribution is crucial for its biochemical activity, as it needs to reach target sites to exert its effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it can interact with enzymes and other biomolecules. The localization of this compound is essential for its function, as it ensures that the compound is present in the right place at the right time to participate in biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-2-pentanone is synthesized through a base-catalyzed aldol condensation of 2-butanone with acetaldehyde. This reaction forms 4-hydroxy-3-methyl-2-pentanone, which is then dehydrated to 3-methyl-3-penten-2-one over an acid catalyst. The final step involves hydrogenation over a palladium catalyst to yield this compound .

Industrial Production Methods: The industrial production of this compound follows the same synthetic route as described above. The process involves large-scale aldol condensation, dehydration, and hydrogenation steps, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-pentanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to secondary alcohols.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Conditions vary depending on the nucleophile, but common reagents include halogens and alkylating agents.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Various substituted ketones depending on the nucleophile used.

Comparison with Similar Compounds

Properties

IUPAC Name

3-methylpentan-2-one
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InChI

InChI=1S/C6H12O/c1-4-5(2)6(3)7/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHCLUNTQKBZGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4021634
Record name 3-Methyl-2-pentanone
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Molecular Weight

100.16 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 3-Methyl-2-pentanone
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Vapor Pressure

11.6 [mmHg]
Record name 3-Methyl-2-pentanone
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CAS No.

565-61-7
Record name (±)-3-Methyl-2-pentanone
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3-Methyl-2-pentanone?

A1: this compound has a molecular formula of C6H12O and a molecular weight of 100.16 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: While the provided articles do not focus on spectroscopic characterization, common techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are used to analyze its structure. For example, natural abundance nitrogen-15 NMR spectroscopy was used to study spin-lattice relaxation in organic compounds, including this compound ketoxime. []

Q3: What are the primary reaction pathways of this compound with hydroxyl radicals (OH)?

A3: Studies on the atmospheric chemistry of ketones [] show that OH radicals primarily abstract hydrogen atoms from this compound. The position of the carbonyl group (C=O) and methyl (CH3) branching influences the overall reaction rate. The abstraction is more favorable from sites near the carbonyl group and secondary carbon atoms.

Q4: Can you explain the role of this compound in the synthesis of filbertone?

A4: this compound serves as a key intermediate in a novel filbertone synthesis. [] The process involves condensing butanone and acetaldehyde into 3-methyl-3-penten-2-one, followed by catalytic hydrogenation to yield this compound. This intermediate then undergoes a final condensation reaction with acetaldehyde to produce filbertone.

Q5: How does the presence of a solid surface affect the photolysis of this compound?

A5: Research on the photochemistry of adsorbed alkyl ketones [, ] demonstrates that the photolysis of this compound on a solid surface like porous Vycor glass exhibits a higher type I selectivity compared to 2-pentanone. This difference is attributed to steric hindrance during the type II cleavage reaction in this compound due to the presence of the surface.

Q6: Has this compound been identified in any biological systems?

A7: Yes, this compound has been identified as a component of the anal odor blend in cattle. This blend exhibits repellent properties against the brown ear tick (Rhipicephalus appendiculatus), a vector for East Coast fever. []

Q7: What role does this compound play in plant-microbe interactions?

A8: Research on volatile organic compounds (VOCs) produced by Bacillus species with biocontrol properties identified this compound as a significant component. [] These VOCs, including this compound, showed significant antifungal activity against the plant pathogen Fusarium solani.

Q8: Can this compound be found in humans?

A9: Yes, this compound has been identified and quantified in human urine samples. [] Its presence in urine, along with other volatile organic compounds, is being investigated for its potential as a biomarker for various health conditions, including gastrointestinal cancers.

Q9: Does the stereoisomer of 3,4-dihydroxy-3-methyl-2-pentanone produced by Bacillus subtilis HN09 have any biological activity?

A10: Yes, the stereoisomeric Bacillus subtilis HN09 metabolite 3,4-dihydroxy-3-methyl-2-pentanone has been shown to induce disease resistance in Arabidopsis plants. [] While the exact mechanism is still under investigation, it is believed to involve multiple signaling pathways within the plant.

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